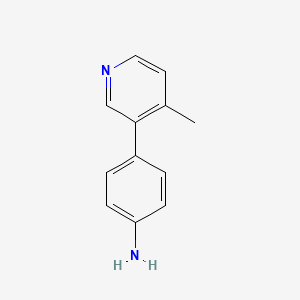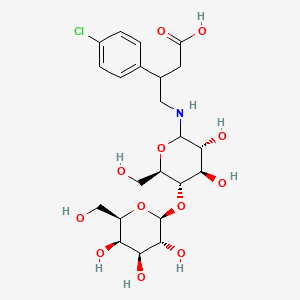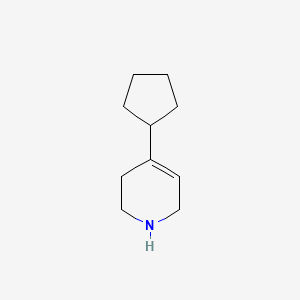
4-cyclopentyl-1,2,3,6-tetrahydroPyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopentyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and varying degrees of hydrogenation The presence of a cyclopentyl group at the fourth position of the tetrahydropyridine ring distinguishes this compound from other tetrahydropyridines
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of N-alkylpyridinium salts using borohydride reagents. For instance, the reduction of N-cyclopentylpyridinium chloride with sodium borohydride in methanol can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions: 4-Cyclopentyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by reagents such as sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing treatments for neurological disorders, given its structural similarity to known neuroactive compounds.
Industry: It can be used in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 4-cyclopentyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific derivative and its application. Studies have shown that similar compounds can modulate neurotransmitter levels and influence neuronal activity .
相似化合物的比较
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Studied for its potential as a pharmacological agent.
Uniqueness: 4-Cyclopentyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to other tetrahydropyridines .
属性
分子式 |
C10H17N |
|---|---|
分子量 |
151.25 g/mol |
IUPAC 名称 |
4-cyclopentyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H17N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h5,9,11H,1-4,6-8H2 |
InChI 键 |
RACCHFHIPXEGCB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


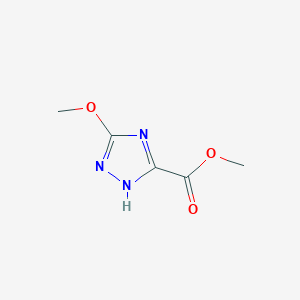


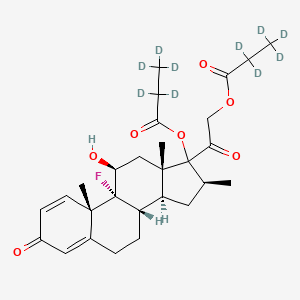
![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

